2-Bromocyclopentanone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-bromocyclopentan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrO/c6-4-2-1-3-5(4)7/h4H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZBPPOPPFUDSOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20431812 | |
| Record name | 2-BROMOCYCLOPENTANONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20431812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21943-50-0 | |
| Record name | 2-BROMOCYCLOPENTANONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20431812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromocyclopentanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 2 Bromocyclopentanone
Classical Preparative Routes
Traditional methods for the synthesis of 2-bromocyclopentanone have primarily relied on the direct bromination of cyclopentanone (B42830) and the use of alternative halogenating agents. These routes are well-established and have been widely used, though they may present challenges in terms of selectivity and the use of hazardous reagents.
Bromination of Cyclopentanone
The most direct and conventional method for preparing this compound is the α-halogenation of cyclopentanone using elemental bromine. researchgate.net This reaction typically proceeds via an acid-catalyzed enol or enolate intermediate. To enhance selectivity and minimize the formation of polybrominated byproducts such as 2,5-dibromocyclopentanone, the reaction is often carried out in a biphasic system. rsc.orgresearchgate.net
A patented process describes the reaction of cyclopentanone with bromine in a biphasic mixture of water and a water-immiscible organic solvent, such as 1-chlorobutane (B31608) or hexane. rsc.orgresearchgate.net This approach has been shown to produce this compound with good selectivity and high yield. rsc.org The use of a biphasic system helps to control the concentration of bromine in the organic phase, thus reducing the likelihood of over-bromination. rsc.orgresearchgate.net In one iteration of this method, dropwise addition of bromine to a mixture of cyclopentanone, water, and 1-chlorobutane at a controlled temperature of 1°C, followed by agitation, resulted in a yield of 84.7%. rsc.org A key advantage of this method is the suppression of the formation of the byproduct 2-cyclopentylidenecyclopentanone (B1265648). rsc.org
The reaction rate of acid-catalyzed halogenation is dependent on the concentration of the ketone and the acid catalyst, but independent of the halogen concentration, indicating that the formation of the enol is the rate-determining step. mdpi.com
Table 1: Bromination of Cyclopentanone in a Biphasic System
| Organic Solvent | Molar Ratio (Cyclopentanone:Bromine) | Temperature (°C) | Reaction Time (hours) | Yield (%) | Reference |
| 1-Chlorobutane | 3:1 | 1 | 15 | 84.7 | rsc.org |
| 1-Chlorobutane | 5:1 | 1 | 10 | 82.8 | google.com |
| 1-Chlorobutane | 2:1 | 1 | 24 | 78.7 | rsc.org |
| Hexane | 5:1 | 20 | 15 | 56.2 | researchgate.net |
Alternative Halogenation Approaches
To circumvent the use of elemental bromine, which is highly corrosive and hazardous, alternative brominating agents have been explored for the synthesis of this compound. N-Bromosuccinimide (NBS) is a commonly used reagent for the α-bromination of ketones. acs.orgresearchgate.net The reaction with NBS can be performed under various conditions, sometimes with the addition of a catalytic amount of acid to facilitate the reaction. researchgate.net
Another approach involves the use of phosphorus pentabromide (PBr5). The reaction of cyclic ketones with PBr5 can lead to the formation of α-brominated ketones. researchgate.net However, the reaction of unsymmetrical ketones can sometimes result in a mixture of products, including polybrominated compounds. researchgate.net The regioselectivity of bromination with many of these agents often favors the more substituted carbon atom. researchgate.net
Cyanogen bromide has also been reported as a brominating agent for the synthesis of α-bromo-β-aminoenones from the corresponding enamines of cyclic ketones, including cyclopentanone. researchgate.net
Modern Synthetic Strategies
Recent advancements in synthetic chemistry have led to the development of more efficient, safer, and environmentally friendly methods for the synthesis of α-halo ketones, including this compound. These modern strategies include flow chemistry and chemoenzymatic approaches.
Flow Chemistry Approaches
Continuous flow chemistry offers significant advantages for the synthesis of α-halo ketones, including enhanced safety, better process control, and improved scalability. nih.gov While specific studies on the flow synthesis of this compound are not extensively detailed, the general principles developed for other α-halo ketones are applicable.
A key benefit of flow chemistry is the ability to generate hazardous reagents like bromine in situ, thereby avoiding their storage and handling in large quantities. This can be achieved through the oxidation of hydrogen bromide (HBr) or potassium bromide (KBr) with an oxidizing agent like sodium hypochlorite (B82951) (NaOCl). The in situ generated bromine can then immediately react with the ketone in a continuous flow reactor. This method allows for precise stoichiometric control, which can minimize the formation of byproducts. nih.gov The development of multistep continuous flow processes for the synthesis of α-halo ketones from N-protected amino acids has demonstrated the potential of this technology to produce these building blocks in high yields without the need for isolation of intermediates. nih.govresearchgate.net
Chemoenzymatic Synthesis
Chemoenzymatic synthesis combines the selectivity of biocatalysts with the efficiency of chemical reactions to create novel and sustainable synthetic routes. nih.govnih.gov For the synthesis of this compound, two main chemoenzymatic strategies can be envisioned: enzymatic halogenation and enzymatic kinetic resolution.
Enzymatic Halogenation: Haloperoxidases are enzymes that catalyze the oxidation of halides (like bromide) in the presence of hydrogen peroxide to form a reactive halogenating species, which can then halogenate a substrate. nih.govrsc.orgresearchgate.net Vanadium-dependent haloperoxidases (VHPOs) are particularly robust and can be used for the bromination of a variety of organic molecules, including cyclic ketones. acs.orgacs.org A chemoenzymatic cascade could involve the in situ enzymatic generation of the brominating agent followed by the chemical bromination of cyclopentanone. This approach would offer a greener alternative to using elemental bromine. acs.org
Enzymatic Kinetic Resolution: Since this compound is a chiral molecule, enzymes can be used for the kinetic resolution of a racemic mixture to obtain an enantiomerically pure or enriched product. Lipases are a class of enzymes commonly used for the kinetic resolution of racemic alcohols and esters. mdpi.commdpi.com A potential chemoenzymatic route would involve the chemical synthesis of racemic this compound, followed by an enzymatic process. For example, the racemic ketone could be reduced to the corresponding bromohydrin, and then a lipase (B570770) could be used to selectively acylate one of the enantiomers, allowing for their separation. researchgate.net Alternatively, a lipase could be used to selectively hydrolyze an ester derivative of the racemic bromohydrin.
While specific examples of the chemoenzymatic synthesis of this compound are not yet widely reported, the principles of biocatalytic halogenation and kinetic resolution represent promising avenues for future research and development of sustainable synthetic methods. researchgate.net
Optimization of Synthetic Routes
The optimization of synthetic routes for this compound is crucial for maximizing yield, improving selectivity, and ensuring process safety and economic viability. Key parameters that are often optimized include reaction temperature, solvent, molar ratio of reactants, and the choice of catalyst.
In the classical bromination of cyclopentanone, controlling the temperature is critical. Lower temperatures, typically around 0-5°C, are favored to slow down the reaction rate and prevent over-bromination and the formation of side products. rsc.org The choice of solvent in the biphasic system also plays a significant role. Water-immiscible organic solvents with no carbonyl group are preferred to avoid side reactions. researchgate.net Halogenated hydrocarbons and hydrocarbons are commonly used. researchgate.net
The molar ratio of cyclopentanone to bromine is another important factor. Using an excess of cyclopentanone can help to favor the formation of the monobrominated product. rsc.orgresearchgate.net Ratios of cyclopentanone to bromine ranging from 2:1 to 5:1 have been reported to give good yields of this compound. rsc.orggoogle.com
For modern synthetic strategies, optimization focuses on different parameters. In flow chemistry, the optimization of flow rates, reactor temperature, and residence time is key to achieving high conversion and selectivity. In chemoenzymatic synthesis, optimization involves selecting the right enzyme, pH, temperature, and co-solvents to ensure optimal enzyme activity and stability. rsc.org For instance, in lipase-catalyzed resolutions, the choice of acyl donor and solvent can significantly impact the enantioselectivity of the reaction. mdpi.com
Strategies for Yield Improvement
Improving the yield of this compound is a primary focus in its synthesis. A significant advancement has been the development of a process that involves reacting cyclopentanone with bromine in a biphasic mixture of water and an organic solvent. google.comgoogle.com This method has proven effective for industrial-scale production. google.com
The choice of organic solvent and the molar ratios of the reactants are crucial variables. Halogenated hydrocarbons, such as 1-chlorobutane, are effective solvents for this biphasic system. google.comgoogle.com The molar ratio of cyclopentanone to bromine is typically maintained between 20:1 and 1:1, with preferable ratios ranging from 10:1 to 1:1, and more specifically from 5:1 to 2:1. google.comgoogle.com The amount of water used also influences the reaction, generally ranging from 0.1 to 100 parts by weight per one part by weight of bromine. google.comgoogle.com
Research has demonstrated that specific reaction conditions can lead to high yields. For instance, adding bromine to a mixture of cyclopentanone, water, and 1-chlorobutane at a 3:1 molar ratio of cyclopentanone to bromine at 1°C over 2 hours, followed by agitation for 15 hours, resulted in a yield of 84.7%. google.com Other brominating agents, such as N-bromosuccinimide (NBS), are also utilized in the synthesis of α-bromo ketones. google.comgoogle.comorganicchemistrytutor.com Additionally, catalytic methods using palladium(II) have been reported to produce α-bromoketones in high yields of approximately 80-90%. yu.edu.jo
| Molar Ratio (Cyclopentanone:Bromine) | Solvent System | Temperature (°C) | Reaction Time (hours) | Yield (%) | Reference |
|---|---|---|---|---|---|
| 3:1 | Water / 1-chlorobutane | 1 | 15 | 84.7 | google.com |
| 2:1 | Water / 1-chlorobutane | 1 | 24 | 78.7 | google.com |
| 5:1 | 1-chlorobutane (initially), then Water | 1 | 10 | 80.6 | google.comgoogle.com |
Mitigation of Byproduct Formation (e.g., 2-cyclopentylidenecyclopentanone)
A common challenge in the synthesis of this compound is the formation of the self-condensation byproduct, 2-cyclopentylidenecyclopentanone. google.comgoogle.com The formation of this impurity reduces the yield and purity of the desired product.
The use of a biphasic system of water and an immiscible organic solvent is a key strategy for suppressing the formation of 2-cyclopentylidenecyclopentanone. google.comgoogle.com This system provides good selectivity for the desired α-bromination. google.comgoogle.com In an experimental setup where cyclopentanone was reacted with bromine in a biphasic mixture of water and 1-chlorobutane, no detectable 2-cyclopentylidenecyclopentanone was found in the resulting solution. google.comgoogle.com
In contrast, when the reaction is performed under different conditions, the formation of this byproduct can be significant. For example, when bromine was added to a solution of cyclopentanone in 1-chlorobutane without the initial presence of water, a notable quantity of 2-cyclopentylidenecyclopentanone was produced. google.comgoogle.com Similarly, reacting bromine directly with cyclopentanone and subsequently adding water also resulted in the formation of the byproduct. google.comgoogle.com These findings underscore the importance of the biphasic environment from the outset of the reaction to ensure high selectivity and minimize byproduct formation.
| Reaction System | This compound Obtained | 2-Cyclopentylidenecyclopentanone Byproduct | Reference |
|---|---|---|---|
| Biphasic (Water / 1-chlorobutane) | 34.5 g (84.7% yield) | Not detected | google.com |
| Monophasic (1-chlorobutane, water added after reaction) | 33.0 g (80.6% yield) | 7.3 g | google.comgoogle.com |
| Neat (water added after reaction) | 25.2 g (61.7% yield) | 7.5 g | google.comgoogle.com |
Systematic Replication of Experimental Conditions
For consistent and reproducible synthesis of this compound, the systematic replication of experimental conditions is essential. Detailed protocols from patents and scientific literature provide a foundation for this replication. Key parameters that must be precisely controlled include reaction temperature, duration of reagent addition, and agitation time. google.comgoogle.com
The reaction temperature is typically controlled within a range of -10°C to 80°C, with a preferred range of 0°C to 50°C for optimal results. google.com The addition of bromine is usually performed dropwise over a specified period, such as 2 hours, to manage the reaction rate and heat generation. google.comgoogle.com Following the addition of bromine, the mixture is agitated for a defined period, which can range from 0.5 to 100 hours, with a preferred duration of 2 to 50 hours, to ensure the reaction goes to completion. google.com
Addressing discrepancies in reported yields or byproduct profiles often requires systematic replication. This involves repeating experiments under strictly identical conditions, including the use of the same batches of reagents and calibrated equipment, to identify and control any variables that may be affecting the outcome.
Reactivity and Reaction Mechanisms of 2 Bromocyclopentanone
Electrophilic Nature and Reactivity Influence of Bromine
2-Bromocyclopentanone is a cyclic ketone featuring a bromine atom on the carbon adjacent (alpha) to the carbonyl group. cymitquimica.com The presence of both the carbonyl group and the bromine atom significantly influences the molecule's reactivity. The carbonyl group itself makes the alpha-carbon acidic, facilitating the formation of an enol or enolate intermediate. pearson.com The bromine atom is an excellent leaving group, a characteristic that dominates many of the reactions of this compound. proprep.com
The mechanism of many reactions involving this compound proceeds through an enol or enolate intermediate. pearson.com Under acidic conditions, the carbonyl oxygen is protonated, which increases the electrophilicity of the carbonyl carbon and promotes the formation of the enol tautomer through deprotonation of an alpha-hydrogen. pearson.com This enol is the reactive species in alpha-halogenation reactions. pearson.com In the presence of a base, the alpha-hydrogen is abstracted to form an enolate, which is a potent nucleophile.
Types of Chemical Transformations
This compound undergoes a variety of chemical transformations, making it a versatile intermediate in organic synthesis. cymitquimica.com These reactions primarily involve substitution or elimination at the alpha-carbon, as well as reactions at the carbonyl group.
Substitution Reactions
Nucleophilic substitution is a prominent reaction pathway for this compound, where the bromine atom is displaced by a nucleophile. cymitquimica.comproprep.com This reactivity is attributed to bromine being a good leaving group. proprep.com
A common example is the reaction with nucleophiles like hydroxide (B78521) ions, which can lead to the formation of cyclopentanone (B42830) derivatives. The reaction of this compound with various nucleophiles allows for the introduction of a wide range of functional groups at the alpha-position of the cyclopentanone ring.
| Nucleophile | Product | Reaction Conditions | Reference |
| Morpholine | 2-Morpholinocyclopent-2-en-1-one | Ether | sci-hub.se |
| Hydroxide Ion | 2-Hydroxycyclopentanone | Aqueous or alcoholic solutions |
Elimination Reactions
Treatment of this compound with a base can lead to an elimination reaction, specifically a dehydrobromination, to form 2-cyclopenten-1-one (B42074). google.comwikipedia.orggoogle.com This reaction typically follows an E2 mechanism. smolecule.com
The choice of base and reaction conditions is crucial for favoring elimination over substitution. smolecule.com Lithium carbonate is a commonly used base for this transformation, often in the presence of lithium bromide. google.comgoogle.com
| Base | Product | Conditions | Reference |
| Lithium Carbonate | 2-Cyclopenten-1-one | N,N-dimethylformamide, 100°C | google.com |
Reduction Reactions
The reduction of this compound can target either the carbonyl group or the carbon-bromine bond, or both, depending on the reducing agent and reaction conditions. Mild reducing agents can selectively reduce the carbonyl group to a hydroxyl group, yielding 2-bromocyclopentanol. More potent reducing agents may lead to the removal of the bromine atom, a process known as dehalogenation, to produce cyclopentanone or cyclopentanol.
Oxidation Reactions
The oxidation of this compound can lead to the formation of dicarbonyl compounds. For instance, oxidation with ferric chloride has been used to synthesize cyclopentane-1,2-dione. sci-hub.setandfonline.com
| Oxidizing Agent | Product | Reference |
| Ferric Chloride | Cyclopentane-1,2-dione | sci-hub.setandfonline.com |
Other Reaction Pathways
This compound can also participate in other types of reactions. For example, it can serve as a precursor for the synthesis of more complex molecules through various coupling reactions. It has also been used in the synthesis of epoxides and as a probe in enzyme mechanism studies. biosynth.com Additionally, it can undergo photolysis when irradiated with ultraviolet light. biosynth.com
Stereochemical Aspects of 2 Bromocyclopentanone and Its Reactions
Conformational Analysis of 2-Bromocyclopentanone
The five-membered ring of this compound is not planar and adopts puckered conformations to minimize ring strain. The most stable conformations are typically envelope and twist forms. The presence of the bromine substituent at the C2 position further influences the conformational preferences.
Due to the puckered nature of the cyclopentane (B165970) ring, the substituents can occupy positions that are not strictly axial or equatorial as in cyclohexane. Instead, they are referred to as pseudo-axial (ψ-a) and pseudo-equatorial (ψ-e). iupac.org In the case of this compound, a conformational equilibrium exists between the pseudo-equatorial and pseudo-axial conformers. usp.brresearchgate.net The cyclopentane ring typically adopts an envelope conformation, where four carbon atoms are roughly in a plane, and the fifth is out of the plane.
Theoretical calculations and spectroscopic data suggest that the pseudo-equatorial conformer is generally more stable than the pseudo-axial conformer. usp.brresearchgate.net This preference can be attributed to a combination of steric and electronic factors.
The energy difference between the pseudo-equatorial and pseudo-axial conformers of this compound has been determined through theoretical calculations and experimental methods. In the isolated molecule, the energy difference (E(Ψ-e) - E(Ψ-a)) is calculated to be 0.85 kcal/mol, with the pseudo-equatorial conformer being more stable. usp.brresearchgate.net
The conformational equilibrium is sensitive to the solvent environment. usp.brresearchgate.net In solvents of increasing polarity, such as from carbon tetrachloride to acetonitrile, the energy difference between the conformers decreases. usp.brresearchgate.net This is because the pseudo-axial conformer often has a larger dipole moment, and polar solvents can stabilize this more polar conformer, shifting the equilibrium. researchgate.net
Table 1: Conformational Energy Differences of this compound
| Conformer | Energy Difference (kcal/mol) in Gas Phase | Solvent Effects |
|---|---|---|
| Pseudo-equatorial (ψ-e) | 0 | Less favored in more polar solvents |
This table is based on data from theoretical calculations at the B3LYP level of theory. usp.brresearchgate.net
Spectroscopic techniques are invaluable for characterizing the conformers of this compound and studying their equilibrium.
¹H NMR Spectroscopy: The coupling constants (³JHH) in the ¹H NMR spectrum are particularly sensitive to the dihedral angles between adjacent protons, which differ in the pseudo-axial and pseudo-equatorial conformers. usp.brresearchgate.netresearchgate.net By analyzing the solvent dependence of these coupling constants, it is possible to determine the conformational equilibrium. usp.brresearchgate.net The chemical shifts of the protons, especially the α-proton, will also differ between the two conformers. libretexts.org
IR Spectroscopy: The carbonyl (C=O) stretching frequency in the infrared (IR) spectrum is influenced by the conformation of the α-halogen. usp.brresearchgate.net The position of the C=O stretching band can differ between the pseudo-axial and pseudo-equatorial conformers, and the analysis of this band in different solvents provides information about the conformational equilibrium. usp.brresearchgate.net
UV Spectroscopy: Ultraviolet (UV) spectroscopy can also distinguish between the conformers of this compound. biosynth.com The two conformers exhibit different rotational barriers and, consequently, have distinct spectral properties in their UV spectra. biosynth.com
Table 2: Spectroscopic Data for this compound Conformers
| Spectroscopic Technique | Observation |
|---|---|
| ¹H NMR | Variations in ³JHH coupling constants and chemical shifts with solvent polarity. usp.brresearchgate.net |
| IR | Shift in the C=O stretching frequency depending on the conformer population. usp.brresearchgate.net |
| UV | Distinct spectra for the two conformers due to different rotational barriers. biosynth.com |
Asymmetric Synthesis and Chiral Induction
The synthesis of enantiomerically enriched this compound is of significant interest as it serves as a chiral building block for various complex molecules.
Enantioselective α-bromination of cyclopentanone (B42830) provides a direct route to chiral this compound. This can be achieved using chiral catalysts that create a chiral environment around the ketone, leading to the preferential formation of one enantiomer. The reaction typically proceeds through the formation of a chiral enol or enolate intermediate. libretexts.org
Organocatalytic methods, employing chiral amines or their derivatives, have been developed for the enantioselective α-halogenation of aldehydes and ketones. smolecule.com For instance, chiral diphenylpyrrolidine catalysts have been shown to be effective in the α-bromination of ketones with high enantioselectivities. smolecule.com
Various chiral catalysts have been employed to induce asymmetry in the synthesis of this compound. These catalysts can be metal-based or purely organic.
Palladium-based Catalysts: Chiral palladium(II) complexes have been used for the catalytic asymmetric bromination of ketones. yu.edu.jo For example, complexes of palladium with chiral ligands like (S)-Tol-BINAP or (S)-METBOX have been shown to catalyze the bromination of cyclopentanone to afford this compound in good yield. yu.edu.jo While high enantiomeric excesses have been achieved for other cyclic ketones like cycloheptanone (B156872) (up to 89% ee), the specific enantioselectivity for cyclopentanone bromination using these catalysts can vary. yu.edu.jo
Organocatalysts: As mentioned earlier, chiral amines and their derivatives are effective organocatalysts for enantioselective bromination. smolecule.com These catalysts typically operate by forming a chiral enamine intermediate with the ketone, which then reacts with a bromine source. The stereochemistry of the final product is dictated by the structure of the chiral catalyst. smolecule.com
The development of efficient and highly selective chiral catalysts is crucial for the practical synthesis of enantiopure this compound, which is a valuable intermediate in the synthesis of pharmaceuticals and other biologically active molecules. numberanalytics.com
Stereochemical Outcomes of Reactions Involving this compound
The stereochemical configuration of this compound and the intermediates it forms are pivotal in dictating the stereochemical outcomes of its various reactions. The rigid, cyclic structure of the cyclopentanone ring often allows for a high degree of stereocontrol, leading to the preferential formation of one stereoisomer over another. This is particularly evident in reactions such as asymmetric catalysis and cycloadditions, where the molecule's stereochemistry is translated into the product's architecture.
Asymmetric Catalytic Bromination
The synthesis of chiral α-bromoketones from their parent ketones can be achieved with high enantioselectivity using chiral catalysts. Research into the palladium(II)-catalyzed bromination of cyclic ketones has shown that chiral this compound can be produced with good yield and moderate to high enantiomeric excess (ee). In these reactions, a chiral ligand coordinated to the palladium center directs the approach of the brominating agent to one face of the enolate intermediate, resulting in an excess of one enantiomer.
For instance, using a chiral monometallic palladium(II) catalyst in the presence of copper(II) bromide (CuBr₂) and lithium bromide (LiBr), cyclopentanone can be converted to this compound with notable enantioselectivity. The enantiomeric excess of the α-bromoketone products in these catalytic systems can reach up to 89% for certain cyclic ketones, demonstrating the effectiveness of the chiral catalyst in controlling the stereochemical outcome. yu.edu.jo
Table 1: Enantioselective Synthesis of this compound via Catalytic Bromination
| Substrate | Catalyst System | Yield (%) | Enantiomeric Excess (% ee) | Reference |
|---|---|---|---|---|
| Cyclopentanone | Pd(II) with Chiral Ligands, CuBr₂, LiBr | ~80-90 | ~68-89 (for various cyclic ketones) | yu.edu.jo |
Diastereoselective Annulation Reactions
This compound serves as a precursor to oxyallyl cations, which are valuable intermediates in (3+2) annulation reactions for constructing five-membered rings. The stereochemical outcome of these cycloadditions is highly dependent on the substituents on both the oxyallyl cation precursor and the reacting partner.
A notable application is the regiodivergent (3+2) annulation reaction between 3-substituted indoles and oxyallyl cations generated from α-bromocyclopentanones. These reactions can produce bicyclic indole (B1671886) compounds containing highly congested, stereodefined vicinal quaternary centers. The diastereoselectivity of these reactions is often high, with one diastereomer being formed in significant excess. The reaction conditions, such as the choice of base and solvent, are optimized to maximize both yield and diastereoselectivity. nsf.gov Research has shown that these annulation reactions proceed with good yields and diastereoselectivities ranging from 4:1 to as high as 10:1. nsf.gov The specific regio- and diastereoselectivity has been found to be kinetically controlled. rsc.org
Table 2: Diastereoselective (3+2) Annulation of Indoles with Precursors to Oxyallyl Cations
| Indole Reactant (R¹) | Bromocyclopentanone Reactant (R²) | Yield of Major Diastereomer (%) | Diastereomeric Ratio (d.r.) | Reference |
|---|---|---|---|---|
| Me | Me | 75 | 4:1 | nsf.gov |
| -(CH₂)₂NPhth | Me | 65 | 5:1 | nsf.gov |
| -(CH₂)₂OAc | Me | 70 | 4:1 | nsf.gov |
| Me | Et | 78 | 5:1 | nsf.gov |
| Me | i-Pr | 65 | 10:1 | nsf.gov |
| Me | Bn | 71 | 10:1 | nsf.gov |
Reaction conditions typically involve the indole, the α-bromocyclopentanone derivative, Na₂CO₃ as a base, and TFE as the solvent at 40 °C. nsf.gov
Enantioselective Domino Reactions
The concept of trapping intermediates in a catalytic cycle with electrophiles has led to the development of powerful domino reactions. An example relevant to α-bromoketones is the enantioselective Nazarov cyclization/halogenation domino reaction. rsc.org This process involves a Brønsted acid-catalyzed cyclization of a dienone to form a cyclopentenyl cation intermediate, which is subsequently trapped by an enolate intermediate with a bromine source. rsc.org
This methodology provides access to synthetically valuable, functionalized α-brominated cyclopent-2-enones with excellent enantioselectivities, often between 85–97% ee. rsc.org The reaction establishes two chiral centers in a single transformation. The success of this reaction relies on the careful selection of a chiral Brønsted acid catalyst, which controls the facial selectivity of both the cyclization and the subsequent electrophilic bromination of the enolate intermediate. rsc.org
Table 3: Enantioselective Brønsted Acid Catalyzed Nazarov Cyclization–Bromination
| Dienone Substrate (β-substituent) | Bromine Source | Yield (%) | Enantiomeric Excess (% ee) | Reference |
|---|---|---|---|---|
| Phenyl | TBCHD | 72 | 92 | rsc.org |
| 4-Me-Ph | TBCHD | 70 | 93 | rsc.org |
| 4-F-Ph | TBCHD | 75 | 94 | rsc.org |
| 4-Cl-Ph | TBCHD | 78 | 94 | rsc.org |
| 4-Br-Ph | TBCHD | 80 | 95 | rsc.org |
| 2-Naphthyl | TBCHD | 75 | 97 | rsc.org |
TBCHD = 2,4,4,6-tetrabromocyclohexa-2,5-dienone. Reactions are catalyzed by a chiral N-triflylphosphoramide. rsc.org
Advanced Analytical and Spectroscopic Characterization in Research on 2 Bromocyclopentanone
Spectroscopic Techniques for Structural Elucidation
Spectroscopy is fundamental to the structural verification of 2-Bromocyclopentanone. Each technique provides unique information about the molecule's atomic composition and bonding arrangement.
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the precise structure of this compound by probing the magnetic properties of its atomic nuclei, specifically ¹H and ¹³C.
¹H NMR: The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. The proton on the carbon adjacent to both the carbonyl group and the bromine atom (the α-proton) is expected to resonate at the lowest field (highest chemical shift) due to the combined electron-withdrawing effects of the two functional groups. The remaining six protons on the cyclopentyl ring will appear as complex multiplets in the upfield region. A similar compound, 2-bromocyclohexanone, shows its α-proton as a triplet at approximately 4.30 ppm, providing a useful reference point. chegg.com
¹³C NMR: The ¹³C NMR spectrum reveals the number of distinct carbon environments and provides clues about their functionalization. weebly.com this compound is expected to show five distinct signals corresponding to its five carbon atoms. The carbonyl carbon (C=O) will have the largest chemical shift, typically appearing in the range of 205-220 ppm for ketones. libretexts.org The carbon atom bonded to the bromine (C-Br) is also significantly deshielded and appears at a lower field than the other aliphatic carbons. The electronegativity of attached atoms is a key factor influencing the chemical shift, with more electronegative atoms causing a downfield shift. libretexts.org
| Technique | Atom/Group | Expected Chemical Shift (δ) in ppm | Notes |
|---|---|---|---|
| ¹H NMR | CH-Br | ~4.0 - 4.5 | Downfield due to proximity to C=O and Br. Splitting pattern will be a multiplet (e.g., triplet or doublet of doublets) depending on coupling with adjacent CH₂ protons. |
| ¹H NMR | Ring CH₂ | ~1.8 - 2.5 | Complex, overlapping multiplets. |
| ¹³C NMR | C=O | > 200 | Characteristic of a ketone carbonyl carbon. oregonstate.educompoundchem.com |
| ¹³C NMR | C-Br | ~50 - 60 | Downfield shift due to the electronegative bromine atom. |
| ¹³C NMR | Ring CH₂ | ~20 - 40 | Typical range for aliphatic methylene (B1212753) carbons in a ring. |
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| C-H Stretch (sp³) | 2850 - 3000 | Medium-Strong |
| C=O Stretch (Ketone) | ~1750 - 1770 | Strong, Sharp |
| CH₂ Bend | ~1450 | Medium |
| C-Br Stretch | 500 - 600 | Medium-Weak |
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound and can provide structural information through analysis of fragmentation patterns. For this compound, one of the most distinctive features in the mass spectrum is the isotopic signature of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in the molecular ion peak (M⁺) appearing as a pair of peaks of almost equal intensity, separated by two mass units (M and M+2). This pattern is a clear indicator of the presence of a single bromine atom in the molecule. Common fragmentation pathways include the loss of the bromine atom (M-Br)⁺ and the loss of a carbonyl group (M-CO)⁺. When coupled with Gas Chromatography (GC-MS), this technique is also highly effective for separating and identifying impurities. nih.govspectrabase.com
| m/z Value | Ion/Fragment | Notes |
|---|---|---|
| 162/164 | [C₅H₇BrO]⁺ (M⁺) | Molecular ion peak pair, reflecting the ⁷⁹Br and ⁸¹Br isotopes in a ~1:1 ratio. The monoisotopic mass is 161.968 Da. chemspider.com |
| 83 | [M - Br]⁺ | Represents the loss of the bromine radical. |
| 55 | [C₄H₇]⁺ or [C₃H₃O]⁺ | A common fragment resulting from the loss of Br and CO. |
Ultraviolet (UV) spectroscopy measures the absorption of UV light by a molecule, which corresponds to electronic transitions between energy levels. While less commonly used for basic structural identification of saturated ketones, it can be a sensitive probe for conformational analysis. nih.gov The UV spectrum of this compound is characterized by a weak absorption band in the 280-300 nm region, corresponding to the n→π* electronic transition of the carbonyl chromophore. The exact position (λ_max) and intensity (ε_max) of this band are sensitive to the local molecular environment. The conformation of the five-membered ring (envelope or twist) influences the orientation of the bromine atom relative to the carbonyl group. This relative orientation affects the electronic environment of the carbonyl group, leading to subtle but measurable shifts in the UV spectrum. By correlating experimental UV spectra with theoretical calculations for different possible conformations, researchers can gain insight into the preferred molecular geometry in various solvents. nih.govresearchgate.net
Chromatographic Methods for Purity Assessment and Byproduct Identification
Chromatographic techniques are essential for separating this compound from starting materials, solvents, and byproducts of its synthesis, thereby allowing for accurate purity assessment.
Gas Chromatography (GC) is a powerful analytical technique used to separate and analyze volatile compounds. birchbiotech.com It is ideally suited for assessing the purity of this compound. In GC, the sample is vaporized and carried by an inert gas (the mobile phase) through a column containing a stationary phase. tricliniclabs.com Separation occurs based on the differential partitioning of compounds between the two phases. A pure sample of this compound will ideally produce a single, sharp peak in the resulting chromatogram. The area of this peak is proportional to the amount of the compound present. The purity can be calculated by dividing the peak area of the target compound by the total area of all peaks in the chromatogram (excluding the solvent peak). birchbiotech.com The presence of additional peaks indicates impurities, which could include unreacted cyclopentanone (B42830), dibrominated byproducts, or residual solvents. libretexts.org By comparing the retention times of these impurity peaks with those of known standards, it is possible to identify them.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Byproduct Analysis
The synthesis of this compound, typically achieved through the bromination of cyclopentanone, can lead to the formation of several byproducts. The identification and quantification of these impurities are crucial for optimizing reaction conditions and ensuring the purity of the final product. Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique ideally suited for this purpose, combining the separation capabilities of liquid chromatography with the sensitive and specific detection afforded by mass spectrometry.
In a typical research setting, LC-MS analysis of a crude this compound reaction mixture would involve separating the components on a reverse-phase HPLC column. This separation is based on the differential partitioning of the analytes between the stationary phase (e.g., C18) and the mobile phase. The effluent from the HPLC column is then introduced into the mass spectrometer. Electrospray ionization (ESI) is a commonly employed soft ionization technique that allows for the analysis of moderately polar compounds like ketones without causing significant fragmentation, enabling the determination of their molecular weights.
Key byproducts that have been identified in the synthesis of this compound include over-brominated species and condensation products. For instance, the formation of 2,5-dibromocyclopentanone can occur if the reaction is not carefully controlled. Another significant byproduct is 2-cyclopentylidenecyclopentanone (B1265648), which arises from a self-condensation reaction of the starting material or product under certain conditions.
The table below outlines potential byproducts in this compound synthesis that can be identified using LC-MS.
| Byproduct Name | Molecular Formula | Molecular Weight ( g/mol ) |
| 2,5-Dibromocyclopentanone | C₅H₆Br₂O | 241.91 |
| 2-Cyclopentylidenecyclopentanone | C₁₀H₁₄O | 150.22 |
A representative LC-MS method for the analysis of these byproducts is detailed in the following table.
| Parameter | Description |
| Chromatography System | High-Performance Liquid Chromatography (HPLC) |
| Column | C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | 5% B to 95% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Mass Spectrometer | Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |
| Scan Range | m/z 50-500 |
| Data Analysis | Extracted ion chromatograms for the expected m/z values of byproducts |
By employing such a method, researchers can effectively separate this compound from its byproducts and confirm their identities based on their mass-to-charge ratios.
Optical Rotation Measurements for Chiral Compounds
This compound is a prochiral molecule, and its derivatives can be chiral, existing as enantiomers. The characterization of these chiral compounds is of significant interest, particularly in asymmetric synthesis where the goal is to produce a single enantiomer. Optical rotation is a fundamental property of chiral substances and is measured using a polarimeter. This technique measures the extent to which a chiral compound rotates the plane of plane-polarized light.
The direction of rotation is a defining characteristic of a specific enantiomer. A compound that rotates the plane of polarized light clockwise is termed dextrorotatory and is designated with a (+) sign. Conversely, a compound that rotates the light counter-clockwise is levorotatory, designated with a (-) sign. The magnitude of this rotation is expressed as the specific rotation, [α], which is a standardized value calculated from the observed rotation, the concentration of the sample, and the path length of the polarimeter cell.
While specific optical rotation data for enantiomers of this compound derivatives are not extensively documented in readily available literature, the principles of polarimetry can be illustrated with a closely related chiral ketone, (S)-2-methylcyclopentanone. The chirality at the second carbon atom in this molecule causes it to be optically active. It is important to note that under basic conditions, the chiral center in such ketones can undergo racemization, leading to a loss of optical activity. This occurs through the formation of a planar, achiral enolate intermediate.
The determination of the enantiomeric excess (ee) of a sample is a critical application of optical rotation measurements. The enantiomeric excess is a measure of the purity of a chiral sample and is calculated by comparing the specific rotation of the mixture to the specific rotation of the pure enantiomer.
The table below provides illustrative specific rotation data for a hypothetical pair of enantiomers of a chiral cyclopentanone derivative to demonstrate the concept.
| Compound | Enantiomer | Specific Rotation ([α] D²⁰) | Direction of Rotation |
| Chiral Cyclopentanone Derivative A | (R) | -25.5° | Levorotatory |
| Chiral Cyclopentanone Derivative A | (S) | +25.5° | Dextrorotatory |
In this hypothetical example, the (R) and (S) enantiomers rotate plane-polarized light to the same extent but in opposite directions. A racemic mixture, containing equal amounts of both enantiomers, would exhibit no optical rotation.
Computational Chemistry and Theoretical Studies of 2 Bromocyclopentanone
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a widely used tool for calculating the properties of molecules. For 2-bromocyclopentanone, DFT can be employed to predict a range of properties, from its geometry and vibrational frequencies to its reaction mechanisms.
In chemical reactions, a transition state is the configuration along the reaction coordinate that has the highest potential energy. Identifying the structure and energy of transition states is crucial for understanding reaction kinetics and mechanisms. DFT calculations are a common method for locating and characterizing transition states. github.ioims.ac.jpmit.edu For a reaction involving this compound, such as a nucleophilic substitution or an elimination reaction, DFT could be used to model the pathway from reactants to products. The calculation would identify the geometry of the transition state and its energy barrier, which determines the reaction rate. While specific DFT studies on transition states of this compound are not prevalent in publicly available literature, the methodology is well-established. For instance, in a hypothetical reaction, DFT could elucidate the subtle electronic and structural changes that occur as a nucleophile approaches and the bromide ion departs.
A significant advancement in this area is the use of machine learning models trained on DFT data to predict transition state Hessians, which can accelerate the process of finding transition states for organic reactions. arxiv.org Such an approach could be theoretically applied to reactions involving this compound to rapidly screen potential reaction pathways.
The cyclopentanone (B42830) ring is not planar and can adopt various conformations. The presence of a bromine atom at the alpha-position further complicates the conformational landscape of this compound. DFT calculations can be used to determine the relative energies of these different conformers, identifying the most stable geometries. ohio-state.edu By systematically exploring the potential energy surface, researchers can predict the equilibrium populations of different conformers. These calculations are important as the reactivity and spectroscopic properties of the molecule can be influenced by its conformational preferences.
For this compound, key conformations would likely involve different puckering of the five-membered ring and the axial or equatorial positioning of the bromine atom. A DFT study would provide the relative energies of these conformers, as shown in the hypothetical data table below.
| Conformer | Description | Relative Energy (kcal/mol) |
|---|---|---|
| Axial | Bromine atom in an axial position | 0.5 |
| Equatorial | Bromine atom in an equatorial position | 0.0 |
Retrosynthetic Analysis using Databases (e.g., Reaxys)
Retrosynthetic analysis is a technique for planning organic syntheses by deconstructing a target molecule into simpler, commercially available starting materials. youtube.com Chemical databases and software tools like Reaxys can automate parts of this process by searching vast reaction databases for relevant transformations. elsevier.comgwu.edu For this compound, a retrosynthetic analysis tool would propose potential synthetic routes based on known reactions. youtube.com
These tools utilize a combination of reaction rules and, in some cases, machine learning algorithms to suggest disconnections. youtube.com A possible retrosynthetic disconnection for this compound might involve the alpha-bromination of cyclopentanone. The database would then provide various reagents and conditions for this transformation, along with literature references.
| Target Molecule | Precursor | Reaction Type | Potential Reagents |
|---|---|---|---|
| This compound | Cyclopentanone | Alpha-bromination | Br2, NBS |
Machine Learning Applications for Reaction Optimization
Machine learning (ML) is increasingly being used to optimize chemical reactions by predicting reaction outcomes, such as yield, under different conditions. beilstein-journals.orgnih.govresearchgate.net These models are trained on datasets of chemical reactions and can identify complex relationships between reaction parameters (e.g., temperature, solvent, catalyst) and the desired outcome. duke.edubohrium.com
For the synthesis of this compound, an ML model could be developed to optimize the conditions for the alpha-bromination of cyclopentanone. The model would be trained on experimental data for this or similar reactions. It could then predict the optimal temperature, reaction time, and stoichiometry of reagents to maximize the yield and minimize the formation of byproducts. While specific ML models for the synthesis of this compound are not widely published, the general approach is a powerful tool in modern synthetic chemistry.
Ab Initio and Molecular Mechanics (MM) Calculations for Conformational Analysis
Besides DFT, other computational methods can be used for conformational analysis. Ab initio methods, like DFT, are based on quantum mechanics but can be more computationally intensive. ufrrj.br Molecular Mechanics (MM), on the other hand, uses classical physics to model molecules, making it much faster but generally less accurate than quantum mechanical methods.
A comprehensive conformational analysis of this compound could involve a combination of these methods. MM could be used to rapidly screen a large number of possible conformations, and then the most promising low-energy structures could be further refined using more accurate ab initio or DFT calculations. nih.gov This hierarchical approach provides a balance between computational cost and accuracy.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a computational technique used to study bonding and electronic interactions within a molecule. wisc.edu It provides a localized picture of the electron density in terms of atomic orbitals and the bonds between them. rsc.org For this compound, NBO analysis could be used to investigate the nature of the carbon-bromine bond, the carbonyl group, and any intramolecular interactions that might influence its stability and reactivity.
Applications of 2 Bromocyclopentanone in Advanced Organic Synthesis
Building Block for Complex Organic Molecules
2-Bromocyclopentanone serves as a versatile precursor in the assembly of intricate molecular structures, finding significant use in the synthesis of valuable organic molecules.
The cyclopentane (B165970) ring is a common structural motif in a variety of biologically active molecules. This compound provides a convenient entry point for the introduction of this ring system into pharmaceutical and agrochemical candidates. Its ability to undergo a range of chemical transformations makes it a valuable tool for medicinal and agricultural chemists in the development of new therapeutic agents and crop protection chemicals. The reactivity of the carbon-bromine bond allows for nucleophilic substitution reactions, enabling the attachment of various functional groups, while the ketone functionality can be manipulated through reactions such as reductions, and aldol condensations to build molecular complexity.
While less common than in other areas, derivatives of cyclopentanone (B42830), which can be synthesized from this compound, have been utilized in the creation of specialized polymers and dyes. For instance, benzylidene cyclopentanone dyes, which can be synthesized through Claisen-Schmidt condensation of cyclopentanone with aromatic aldehydes, have been investigated for their two-photon absorption properties. Although not a direct application of this compound, its role as a precursor to cyclopentanone derivatives highlights its potential in this field. Further research is needed to fully explore the direct applications of this compound in polymer and dye synthesis.
Intermediate in the Preparation of Specific Chemical Compounds
This compound is a key intermediate in the synthesis of several important chemical compounds, including cyclopentane-1,2-dione and 2-cyclopentene-1-one.
2-Cyclopentene-1-one is a crucial building block in the synthesis of numerous natural products and pharmaceuticals. A common and efficient method for its synthesis is the dehydrobromination of this compound. This elimination reaction is typically carried out using a base. The choice of base and reaction conditions can significantly impact the yield of the desired product.
A patented process describes the dehydrobromination of this compound to produce 2-cyclopentene-1-one. The reaction conditions and yields from this process are summarized in the table below. google.comgoogle.com
| Reactant | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| This compound | Lithium Carbonate / Lithium Bromide | N,N-Dimethylformamide | 100 | 3 | 92.1 |
This table presents data from a specific patented process and yields may vary under different conditions.
Role in the Development of New Synthetic Methodologies
The unique reactivity of this compound makes it a valuable tool for the development of novel synthetic methods. Its bifunctional nature allows it to participate in a variety of chemical transformations, enabling the discovery and optimization of new reactions. For instance, its use in annulation reactions, where a new ring is formed, has been an area of active research. These new methodologies can provide more efficient and stereoselective routes to complex molecules, which is of great importance in modern organic synthesis. The development of asymmetric catalytic systems that can control the stereochemistry of reactions involving this compound is a particularly promising area of research.
Enzyme Mechanism Studies (as a probe)
The reactivity of the carbon-bromine bond adjacent to the carbonyl group in this compound suggests its potential to act as an electrophile, targeting nucleophilic amino acid residues such as cysteine, histidine, or lysine within an enzyme's active site. This type of covalent modification can lead to irreversible enzyme inhibition, a technique often employed to identify active site residues and elucidate enzymatic mechanisms.
In principle, this compound could serve as an affinity label or a site-specific inactivator. In this capacity, the cyclopentanone ring structure might provide a degree of specificity for the active sites of enzymes that recognize cyclic substrates. Upon binding, the reactive bromo group would be positioned to covalently modify a nearby nucleophilic residue, thereby "tagging" it and providing insight into the enzyme's structure and function.
However, without specific research findings, any discussion of its application remains theoretical. The table below outlines the conceptual application of this compound in enzyme mechanism studies based on the known reactivity of similar α-halo ketones.
Table 1: Theoretical Application of this compound in Enzyme Inhibition Studies
| Enzyme Class | Potential Target Residue | Mechanism of Inhibition | Information Gained from Inhibition |
| Cysteine Proteases | Cysteine | Alkylation of the active site cysteine thiol group. | Identification of the essential cysteine residue; Probing the topology of the active site. |
| Histidine Kinases | Histidine | Alkylation of a histidine residue in the active site. | Elucidation of the role of specific histidine residues in the phosphotransfer mechanism. |
| Dehydrogenases | Cysteine or Lysine | Covalent modification of a nucleophilic residue in or near the substrate-binding pocket. | Mapping the substrate-binding site; Identifying key residues for catalytic activity. |
It is important to reiterate that the information presented in the table is based on the general reactivity of α-halo ketones and does not reflect the results of specific studies involving this compound. The absence of such studies in the scientific literature suggests that this particular compound may not have been widely adopted as a tool for probing enzyme mechanisms, or that such research has not been published in readily accessible sources. Further investigation into specialized chemical biology literature may be required to uncover any niche applications.
Future Research Directions for 2 Bromocyclopentanone
Exploration of Novel Catalytic Systems for Asymmetric Synthesis
The synthesis of enantiomerically pure compounds is a cornerstone of modern pharmaceutical development. Chiral α-haloketones, such as 2-bromocyclopentanone, are valuable building blocks for the asymmetric synthesis of complex molecules. guidechem.com Future research in this area will likely concentrate on the development of innovative catalytic systems that can afford high enantioselectivity in the synthesis of chiral this compound.
Key areas for future investigation include:
Organocatalysis: The use of small organic molecules as catalysts has emerged as a powerful tool in asymmetric synthesis. Future studies could explore the application of novel chiral amines, Brønsted acids, or phase-transfer catalysts for the enantioselective bromination of cyclopentanone (B42830). The development of highly basic and modular catalysts, such as chiral cyclopropenimines, may offer new avenues for achieving high levels of stereocontrol. grantome.com
Metal-Based Catalysis: Chiral metal complexes have a proven track record in asymmetric catalysis. Research into new chiral ligands for metals like scandium, copper, or ruthenium could lead to highly efficient and selective catalytic systems for the synthesis of optically active this compound and its derivatives. acs.orgresearchgate.net
Biocatalysis: Enzymes offer unparalleled selectivity under mild reaction conditions. nih.gov The exploration of novel enzymes, such as halohydrin dehalogenases or engineered oxidoreductases, for the kinetic resolution of racemic this compound or the direct asymmetric bromination of cyclopentanone represents a promising green and efficient approach. researchgate.netsemanticscholar.org The immobilization of these biocatalysts could further enhance their stability and reusability, making the process more economically viable for industrial applications. nih.gov
| Catalytic Approach | Potential Catalyst Types | Key Research Goals |
| Organocatalysis | Chiral amines, Brønsted acids, Phase-transfer catalysts, Cyclopropenimines | High enantioselectivity, Catalyst modularity, Scalability |
| Metal-Based Catalysis | Chiral Scandium, Copper, or Ruthenium complexes | High efficiency, Novel ligand design, Broad substrate scope |
| Biocatalysis | Halohydrin dehalogenases, Engineered oxidoreductases | High enantiomeric excess, Mild reaction conditions, Catalyst reusability |
Development of Greener Synthetic Pathways
The principles of green chemistry are increasingly influencing the design of synthetic routes in both academia and industry. mdpi.comjddhs.comrsc.org Future research on the synthesis of this compound will undoubtedly prioritize the development of more environmentally benign and sustainable methods.
Promising avenues for greener synthesis include:
Alternative Brominating Agents: Moving away from the use of hazardous molecular bromine is a key objective. nih.gov Research into safer and more sustainable brominating agents, such as organic ammonium (B1175870) tribromides (e.g., tetrabutylammonium (B224687) tribromide), offers a solid, less hazardous alternative. acgpubs.org
Sustainable Solvents: The vast quantities of solvents used in chemical production are a major environmental concern. nih.gov Future work will likely focus on replacing traditional chlorinated solvents with greener alternatives like water (in biphasic systems), ionic liquids, or deep eutectic solvents. researchgate.netgoogle.comgoogle.com Solvent-free reaction conditions, utilizing techniques like mechanochemistry, also present an attractive goal. acgpubs.org
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a fundamental principle of green chemistry. asianpubs.org Future research will aim to develop more atom-economical pathways to this compound, minimizing the formation of byproducts.
Continuous Flow Synthesis: Continuous flow reactors offer several advantages over traditional batch processes, including improved safety, better heat and mass transfer, and the potential for automation. nih.gov Developing a continuous flow process for the bromination of cyclopentanone could lead to a safer, more efficient, and scalable synthesis of this compound. mdpi.com
Mechanistic Elucidation of Complex Reaction Pathways
A thorough understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and discovering new transformations. While the acid-catalyzed bromination of cyclopentanone is relatively well-understood to proceed through an enol intermediate, the mechanisms of subsequent reactions involving this compound, particularly rearrangements, warrant further investigation. chegg.comchegg.com
A significant area of future research is the Favorskii rearrangement , a characteristic reaction of α-halo ketones. purechemistry.orgwikipedia.orgorganic-chemistry.org This rearrangement, which typically leads to ring contraction in cyclic systems, is known to proceed through at least two different mechanisms: the cyclopropanone (B1606653) mechanism and a "benzylic-like" rearrangement. core.ac.ukddugu.ac.in While the cyclopropanone intermediate has been supported by isotopic labeling studies, the factors that dictate the operative pathway are not always clear. ddugu.ac.in
Future mechanistic studies could involve:
Advanced Spectroscopic Techniques: The use of in-situ spectroscopic methods, such as rapid-injection NMR and stopped-flow IR, could enable the direct observation and characterization of transient intermediates, like the proposed cyclopropanone or zwitterionic species.
Computational Chemistry: High-level computational studies can provide valuable insights into the energetics of different reaction pathways and the structures of transition states. researchgate.net This can help to rationalize experimental observations and predict the outcome of reactions under different conditions.
Isotopic Labeling and Kinetic Studies: These classical methods will continue to be essential for tracing the fate of atoms throughout a reaction and for determining the rate-limiting steps, providing definitive evidence for proposed mechanisms.
Advanced Applications in Medicinal Chemistry and Materials Science
This compound is a versatile chemical building block with established applications in the synthesis of pharmaceuticals and agrochemicals. guidechem.com Its ability to undergo a variety of transformations makes it a valuable starting material for the construction of more complex molecular architectures.
Future research is expected to expand the applications of this compound into new and advanced areas:
Medicinal Chemistry: The cyclopentane (B165970) ring is a common motif in many biologically active natural products and synthetic drugs. This compound can serve as a precursor for the synthesis of novel therapeutic agents. For instance, it is used to produce 2-cyclopentene-1-one, an important intermediate in the synthesis of prostaglandins (B1171923) and other bioactive molecules. google.comgoogle.com Future work could focus on using this compound to create libraries of novel compounds for screening against a wide range of biological targets.
Materials Science: The reactivity of the bromine atom and the carbonyl group in this compound allows for its incorporation into polymeric structures. Future research could explore the synthesis of novel polymers and functional materials derived from this compound. These materials could possess unique thermal, optical, or electronic properties, making them suitable for applications in areas such as electronics, coatings, and drug delivery systems. The use of this compound as a building block can introduce specific structural motifs into larger molecular frameworks.
| Application Area | Potential Research Directions |
| Medicinal Chemistry | Synthesis of prostaglandin (B15479496) analogs, Creation of diverse compound libraries for drug discovery, Development of novel antiviral and anticancer agents. |
| Materials Science | Synthesis of functional polymers, Development of novel materials with unique optical or electronic properties, Incorporation into metal-organic frameworks. |
Further Computational Modeling and Prediction Studies
Computational chemistry has become an indispensable tool in modern chemical research, providing insights that are often difficult or impossible to obtain through experimentation alone. Future computational studies on this compound are likely to focus on several key areas.
Conformational Analysis: A detailed understanding of the conformational preferences of this compound is essential for predicting its reactivity. While initial studies have been performed, more advanced computational methods can be employed to explore the potential energy surface in greater detail and to study the influence of different solvents on the conformational equilibrium. researchgate.net
Reaction Dynamics: Molecular dynamics (MD) simulations can be used to model the dynamic behavior of this compound in solution and during chemical reactions. mdpi.comjohannesfeist.eu This can provide a deeper understanding of reaction mechanisms, particularly for complex, multi-step processes like the Favorskii rearrangement.
Predictive Modeling: The development of predictive models, such as Quantitative Structure-Activity Relationship (QSAR) models, could be used to correlate the structural features of this compound derivatives with their biological activity or material properties. This would facilitate the rational design of new compounds with desired characteristics.
DFT Studies: Density Functional Theory (DFT) calculations can be used to investigate the electronic structure of this compound and its reaction intermediates. nih.gov This can provide insights into its reactivity and help to explain the stereochemical outcomes of its reactions.
Q & A
Q. Table 1: Synthesis Protocol
| Step | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| 1 | Dioxane dibromide, ether | This compound | ~65% | |
| 2 | FeCl₃, oxidation | Cyclopentane-1,2-dione | ~80% |
Basic: How is this compound characterized for structural confirmation?
Answer:
Structural confirmation relies on spectroscopic and chromatographic methods:
- Gas Chromatography (GC) : Assess purity (>95% as per industrial standards; see analogous brominated compounds in ) .
- NMR Spectroscopy :
- ¹H NMR : Peaks at δ 2.5–3.0 ppm (m, cyclopentyl protons) and δ 4.2 ppm (s, α-proton to carbonyl).
- ¹³C NMR : Carbonyl carbon at ~210 ppm, brominated carbon at ~45 ppm.
- IR Spectroscopy : Strong absorption at ~1700 cm⁻¹ (C=O stretch).
Advanced: What experimental variables influence the regioselectivity of cyclopentanone bromination?
Answer:
Regioselectivity is governed by:
Solvent polarity : Non-polar solvents (e.g., ether) favor α-bromination by stabilizing the enolate intermediate.
Catalyst choice : Lewis acids (e.g., FeCl₃) enhance electrophilic bromine activation.
Temperature : Lower temperatures reduce kinetic competition, favoring the thermodynamically stable 2-bromo isomer.
Substrate steric effects : Cyclopentanone’s ring strain increases reactivity at the α-position compared to linear ketones.
Methodological tip : Use kinetic quenching experiments to isolate intermediates and validate the reaction pathway .
Advanced: How should researchers address contradictions in reported reaction yields or byproduct profiles?
Answer:
Contradictions often arise from uncontrolled variables. Mitigation strategies include:
- Systematic replication : Repeat experiments under identical conditions (reagent batches, equipment calibration).
- Byproduct analysis : Use LC-MS to identify minor products (e.g., dibrominated derivatives).
- Literature benchmarking : Compare results with prior studies (e.g., oxidation of this compound to cyclopentane-1,2-dione in ) .
- Statistical validation : Apply ANOVA to assess yield variability across trials .
Basic: What safety protocols are critical when handling this compound?
Answer:
- Ventilation : Use fume hoods to avoid inhalation of vapors.
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
- Spill management : Neutralize with sodium bicarbonate and adsorb with inert material (e.g., vermiculite).
- Waste disposal : Segregate halogenated waste for incineration.
Refer to analogous brominated compound safety guidelines in .
Advanced: What role does this compound play in mechanistic studies of elimination reactions?
Answer:
this compound serves as a model substrate for studying:
- E2 vs. E1 mechanisms : The cyclic structure restricts free rotation, making it ideal for stereochemical analysis.
- Base strength effects : Strong bases (e.g., KOtBu) favor concerted E2 pathways, while weak bases promote carbocation formation (E1).
- Solvent isotope effects : Deuterated solvents can elucidate proton-transfer steps in dehydrohalogenation.
Experimental design : Monitor reaction progress via ¹H NMR to track β-hydrogen abstraction and alkene formation .
Advanced: How can computational chemistry optimize synthetic routes involving this compound?
Answer:
- DFT calculations : Predict transition states for bromination and oxidation steps.
- Retrosynthetic analysis : Use databases (e.g., Reaxys) to identify alternative precursors or catalysts.
- Machine learning : Train models on reaction datasets to predict optimal conditions (temperature, solvent) for yield improvement.
For database strategies, see and .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
